molecular formula C10H9ClF2OS3 B12852431 S-{[(4-Chlorophenyl)sulfanyl](difluoro)methyl} O-ethyl carbonodithioate

S-{[(4-Chlorophenyl)sulfanyl](difluoro)methyl} O-ethyl carbonodithioate

Cat. No.: B12852431
M. Wt: 314.8 g/mol
InChI Key: KHBNIVKWPJEJRX-UHFFFAOYSA-N
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Description

S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate is a chemical compound with a complex structure that includes a chlorophenyl group, a difluoromethyl group, and an ethyl carbonodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate typically involves the reaction of 4-chlorothiophenol with difluoromethylating agents, followed by the introduction of the ethyl carbonodithioate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide can facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the carbonodithioate group to a simpler thiol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and simpler hydrocarbons.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Properties

Molecular Formula

C10H9ClF2OS3

Molecular Weight

314.8 g/mol

IUPAC Name

O-ethyl [(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylmethanethioate

InChI

InChI=1S/C10H9ClF2OS3/c1-2-14-9(15)17-10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3

InChI Key

KHBNIVKWPJEJRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SC(F)(F)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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